molecular formula C12H15NO3 B13609646 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid

2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid

Cat. No.: B13609646
M. Wt: 221.25 g/mol
InChI Key: UMSFOVNROUAFHD-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that features both an amino acid structure and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The amino acid side chain can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is unique due to its combination of an amino acid structure and a benzofuran ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-amino-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C12H15NO3/c13-10(12(14)15)3-1-8-2-4-11-9(7-8)5-6-16-11/h2,4,7,10H,1,3,5-6,13H2,(H,14,15)

InChI Key

UMSFOVNROUAFHD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(C(=O)O)N

Origin of Product

United States

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